molecular formula C22H15FN2O3S B2686878 1-(3-Fluorophenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 848685-75-6

1-(3-Fluorophenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2686878
CAS No.: 848685-75-6
M. Wt: 406.43
InChI Key: SUXCKXIBTNDJRJ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione class, characterized by a fused chromene-pyrrole-dione core. Key structural features include:

  • A 7-methyl substituent on the chromene ring, influencing steric and electronic properties.
  • A 4-methylthiazol-2-yl group at position 2, contributing a sulfur-containing heterocycle that may enhance binding affinity or metabolic stability.

Properties

IUPAC Name

1-(3-fluorophenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O3S/c1-11-6-7-16-15(8-11)19(26)17-18(13-4-3-5-14(23)9-13)25(21(27)20(17)28-16)22-24-12(2)10-29-22/h3-10,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXCKXIBTNDJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC(=CS4)C)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorophenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions

  • Step 1: Synthesis of Chromenopyrrole Core

      Reagents: 2-hydroxyacetophenone, ethyl acetoacetate, ammonium acetate.

      Conditions: Reflux in ethanol.

      Reaction: Condensation reaction to form the chromenopyrrole core.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity :
    • Research indicates that derivatives of chromeno-pyrrole compounds exhibit significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The presence of the thiazole moiety is believed to contribute to this activity by enhancing interaction with bacterial cell membranes .
  • Anticancer Properties :
    • Preliminary studies suggest that this compound may have anticancer potential. Chromeno-pyrrole derivatives have shown cytotoxic effects on cancer cell lines, leading to apoptosis and inhibiting tumor growth. This is attributed to their ability to interfere with cellular signaling pathways involved in proliferation and survival .
  • Neuropharmacological Effects :
    • Some studies have indicated that similar compounds can act as ligands for benzodiazepine receptors, suggesting potential applications in treating anxiety and other neuropsychiatric disorders . The structural similarities may allow for the exploration of this compound's effects on neurotransmitter systems.

Synthetic Methodologies

The synthesis of 1-(3-Fluorophenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been approached through various eco-friendly methods. Recent advancements emphasize the use of green chemistry principles:

  • Eco-Friendly Synthesis : Utilizing solvents like ethanol and employing catalytic methods can reduce environmental impact while maintaining high yields . For instance, reactions involving chromenes and isocyanoacetates have been optimized to yield the target compound efficiently under mild conditions.

Case Studies and Research Findings

Several studies have documented the synthesis and application of similar compounds:

  • Antibacterial Activity Study :
    • A study demonstrated that chromeno-pyrrole derivatives showed comparable antibacterial activity to gentamicin, highlighting their potential as alternative antibacterial agents .
  • Cytotoxicity Assessment :
    • In vitro assessments revealed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways, marking them as candidates for further anticancer drug development .

Mechanism of Action

The mechanism by which 1-(3-Fluorophenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects involves interaction with specific molecular targets. For instance, its anticancer activity is believed to be due to the inhibition of key enzymes involved in cell division, leading to apoptosis (programmed cell death). The compound may also interact with bacterial cell membranes, disrupting their integrity and leading to cell death.

Comparison with Similar Compounds

Structural Analogues

The most closely related analogue is 1-(4-Fluorophenyl)-7-methyl-2-(4-methyl-2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (). Key differences include:

Property Target Compound Compound
Fluorophenyl Position 3-Fluorophenyl 4-Fluorophenyl
Heterocyclic Substituent 4-Methylthiazol-2-yl (C₄H₄NS) 4-Methyl-2-pyridinyl (C₆H₆N)
Molecular Formula C₂₄H₁₈FN₂O₃S C₂₄H₁₈FN₂O₃
Molecular Weight ~424.47 g/mol (estimated) 408.42 g/mol (calculated)
Unique Features Sulfur atom in thiazole ring Nitrogen-only pyridine ring

Implications of Structural Differences :

  • Heterocyclic Substituent : The thiazole ring introduces sulfur, which can enhance lipophilicity and influence metabolic pathways. Pyridine, being a weaker base, may exhibit different solubility and pharmacokinetic profiles .
Physicochemical Properties
  • Solubility : The thiazole ring in the target compound may improve solubility in polar solvents compared to pyridine-containing analogues.
  • Stability : Sulfur’s electronegativity could enhance oxidative stability, a critical factor in drug design .

Biological Activity

1-(3-Fluorophenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

  • Molecular Formula : C₁₅H₁₄FNO₂S
  • Molecular Weight : 293.4 g/mol

The compound features a chromeno-pyrrole core structure, which is known for its diverse biological activities.

Research indicates that compounds with similar structures often interact with various biological targets. The chromeno[2,3-c]pyrrole framework is associated with:

  • Antioxidant Activity : Compounds in this class have shown significant antioxidant properties, which can mitigate oxidative stress in cells .
  • Enzyme Inhibition : Some derivatives have been reported to inhibit specific enzymes such as glucokinase and proteases related to viral infections .
  • Antimicrobial Activity : The thiazole moiety is known for enhancing antimicrobial properties against various pathogens .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Activity Type Description Reference
AntioxidantExhibits significant free radical scavenging activity.
Enzyme InhibitionInhibits glucokinase and viral proteases (e.g., SARS-CoV-2 Mpro).
AntimicrobialEffective against a range of bacterial strains due to thiazole substitution.
CytotoxicityPotential cytotoxic effects on cancer cell lines; further studies needed.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to or derived from this compound.

  • Antiviral Activity :
    A study demonstrated that chromeno-pyrrole derivatives showed promising results against viral proteases. Specifically, derivatives were found to inhibit the main protease of SARS-CoV-2 effectively .
  • Antioxidant Properties :
    Research highlighted the antioxidant capabilities of pyrrole derivatives, suggesting that they could be developed into therapeutic agents for conditions linked to oxidative stress .
  • Antimicrobial Efficacy :
    A series of thiazole-containing compounds were tested against various bacterial strains, showing significant antimicrobial activity. This opens avenues for developing new antibiotics based on this scaffold .

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